molecular formula C7H4ClNO2S2 B14755256 2-Chlorobenzene-1-sulfonyl isothiocyanate CAS No. 1424-57-3

2-Chlorobenzene-1-sulfonyl isothiocyanate

Cat. No.: B14755256
CAS No.: 1424-57-3
M. Wt: 233.7 g/mol
InChI Key: XIRBNVWTXRAFBQ-UHFFFAOYSA-N
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Description

2-Chlorobenzene-1-sulfonyl isothiocyanate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of a sulfonyl group attached to a chlorobenzene ring, with an isothiocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorobenzene-1-sulfonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzenesulfonyl chloride with potassium thiocyanate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired isothiocyanate product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by distillation, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzene-1-sulfonyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Pyridine, triethylamine

Major Products Formed

    Thioureas: Formed by the reaction with amines

    Carbamates: Formed by the reaction with alcohols

    Dithiocarbamates: Formed by the reaction with thiols

Mechanism of Action

The mechanism of action of 2-chlorobenzene-1-sulfonyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as amino groups in proteins. This reactivity underlies its potential biological activities, including enzyme inhibition and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl isothiocyanate
  • Benzyl isothiocyanate
  • Allyl isothiocyanate

Uniqueness

Compared to other isothiocyanates, 2-chlorobenzene-1-sulfonyl isothiocyanate is unique due to the presence of the sulfonyl group, which can influence its reactivity and solubility.

Properties

CAS No.

1424-57-3

Molecular Formula

C7H4ClNO2S2

Molecular Weight

233.7 g/mol

IUPAC Name

2-chloro-N-(sulfanylidenemethylidene)benzenesulfonamide

InChI

InChI=1S/C7H4ClNO2S2/c8-6-3-1-2-4-7(6)13(10,11)9-5-12/h1-4H

InChI Key

XIRBNVWTXRAFBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)N=C=S)Cl

Origin of Product

United States

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